N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea, commonly known as EN-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of tyrosine kinase inhibitors and has been shown to inhibit the activity of several receptor tyrosine kinases, including epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR).
Mechanism of Action
EN-2 works by inhibiting the activity of several receptor tyrosine kinases, including N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea, PDGFR, and VN-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-2-naphthylurea. By doing so, it prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This ultimately leads to a decrease in cancer cell growth and an increase in cell death.
Biochemical and Physiological Effects:
EN-2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in cancer growth and metastasis, and by inhibiting it, EN-2 can help prevent the spread of cancer. In addition, EN-2 has been shown to induce apoptosis, which is programmed cell death. This is another important process in cancer treatment, as it helps to eliminate cancer cells from the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of EN-2 for lab experiments is its specificity. It targets specific receptor tyrosine kinases, which makes it a valuable tool for studying the signaling pathways involved in cancer growth and proliferation. However, one of the limitations of EN-2 is its low solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on EN-2. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its potential use in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Finally, there is interest in developing more potent and selective inhibitors of the receptor tyrosine kinases targeted by EN-2.
Synthesis Methods
EN-2 can be synthesized through a multi-step process, starting with the reaction of 2-chloro-6-methyl-4-pyrimidinamine with ethylamine to form 2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethanol. This intermediate is then reacted with 2-naphthyl isocyanate to form the final product, EN-2.
Scientific Research Applications
EN-2 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of several cancer cell lines, including non-small cell lung cancer, breast cancer, and glioblastoma. In addition, EN-2 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-3-21-19-24-14(2)12-18(26-19)22-10-11-23-20(27)25-17-9-8-15-6-4-5-7-16(15)13-17/h4-9,12-13H,3,10-11H2,1-2H3,(H2,23,25,27)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRCHWQGROWOGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)NC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-(Ethylamino)-6-methylpyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.